- (Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

945749-71-3 structure
Nom du produit:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
Numéro CAS:945749-71-3
Le MF:C21H20N4O3
Mégawatts:376.408504486084
MDL:MFCD18207174
CID:835526
PubChem ID:57990820
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
- 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid
- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
- VYXONEXRZMHYRY-UHFFFAOYSA-N
- BCP24121
- 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid
- 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)
- 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid
- Momelotinib metabolite M19
- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid
- TV28NF837I
- AKOS030525443
- SCHEMBL2865873
- DB-348522
- 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid
- 945749-71-3
- Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-
- UNII-TV28NF837I
- CS-14283
- VMB74971
- CS-M0412
- 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid
- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
-
- MDL: MFCD18207174
- Piscine à noyau: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)
- La clé Inchi: VYXONEXRZMHYRY-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O
Propriétés calculées
- Qualité précise: 376.15354051g/mol
- Masse isotopique unique: 376.15354051g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 5
- Complexité: 498
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 87.6
- Le xlogp3: 3
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159937-1g |
4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 95%+ | 1g |
$1043 | 2024-07-19 | |
eNovation Chemicals LLC | D767840-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 1g |
$975 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058798-1g |
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 1g |
¥9723.00 | 2024-04-24 | |
A2B Chem LLC | AI67973-100mg |
4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 100mg |
$335.00 | 2024-07-18 | |
1PlusChem | 1P00IMCL-100mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 100mg |
$298.00 | 2024-04-19 | |
1PlusChem | 1P00IMCL-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 1g |
$975.00 | 2024-04-19 | |
eNovation Chemicals LLC | D767840-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 1g |
$975 | 2025-02-28 | |
eNovation Chemicals LLC | D767840-250mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 250mg |
$500 | 2025-02-19 | |
eNovation Chemicals LLC | D767840-250mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 250mg |
$500 | 2024-06-06 | |
ChemScence | CS-M0412-100mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 100mg |
$242.0 | 2022-04-26 |
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
Méthode de production 2
Conditions de réaction
Référence
- Phenyl amino pyrimidine compounds and uses thereof, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt → 65 °C; 2 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Référence
- Preparation method of JAK inhibitor momelotinib for treating tumor, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, reflux
Référence
- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal InfectionsJournal of Medicinal Chemistry, 2018, 61(14), 6056-6074,
Méthode de production 5
Conditions de réaction
Référence
- Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
Référence
- New and Practical Synthesis of MomelotinibJournal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, 85 °C
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation method for JAK inhibitor momelotinib, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 12 h, 80 °C
1.2 Solvents: 1-Butanol ; 30 min, 180 °C
1.2 Solvents: 1-Butanol ; 30 min, 180 °C
Référence
- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
Référence
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, reflux
Référence
- Solid forms of momelotinib salts and improved processes for the preparation of momelotinib, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
Référence
- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic NitrilesOrganic Letters, 2021, 23(15), 5664-5668,
Méthode de production 12
Conditions de réaction
Référence
- New and convergent synthesis of Momelotinib dihydrochlorideHeterocycles, 2018, 96(9), 1638-1643,
Méthode de production 13
Méthode de production 14
Conditions de réaction
Référence
- Treatment of jak2-mediated conditions, United States, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Multiple myeloma treatment, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt → 65 °C; 2 h, 65 °C
Référence
- Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C; 100 °C → rt
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
Référence
- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, rt → reflux
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Référence
- A novel and efficient synthesis of momelotinibJournal of Chemical Research, 2016, 40(8), 511-513,
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials
- 2,4-Dichloropyrimidine
- 4-(morpholin-4-yl)aniline
- Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate
- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzonitrile
- N-[4-(morpholin-4-yl)phenyl]guanidine
- 4-(dihydroxyboranyl)benzoic acid
- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester
- Benzoic acid, 4-[3-(dimethylamino)-1-oxo-2-propenyl]-, methyl ester
- Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methyl ester
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Littérature connexe
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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